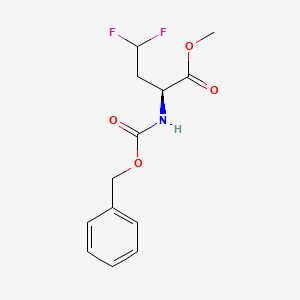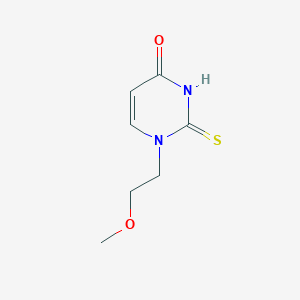
(S)-Pyrrolidin-2-ylmethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Pyrrolidin-2-ylmethanesulfonic acid is an organic compound with the chemical formula C5H11NO3S. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is typically found as a colorless crystalline solid or powder and is soluble in water, alcohols, and ketones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (S)-Pyrrolidin-2-ylmethanesulfonic acid can be synthesized through a multi-step process. The primary method involves the condensation reaction between 2-pyrrolidinecarboxaldehyde and methanesulfonic acid, followed by a reduction reaction to yield 2-pyrrolidinemethanesulfonic acid .
Industrial Production Methods: In industrial settings, the synthesis of 2-pyrrolidinemethanesulfonic acid is typically scaled up using similar reaction conditions but optimized for higher yields and purity. The process involves careful control of reaction temperatures, pressures, and the use of catalysts to enhance the efficiency of the reactions .
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Pyrrolidin-2-ylmethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different sulfonic acid derivatives.
Substitution: It can participate in substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, which have applications in different fields .
Wissenschaftliche Forschungsanwendungen
(S)-Pyrrolidin-2-ylmethanesulfonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-pyrrolidinemethanesulfonic acid involves its ability to interact with various molecular targets and pathways. In peptide chemistry, it can induce specific conformations, such as β-turns and α-turns, which are crucial for the biological activity of peptides . The compound’s sulfonic acid group plays a key role in these interactions, facilitating hydrogen bonding and electrostatic interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
(S)-Pyrrolidin-2-ylmethanesulfonic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-carboxylic acid: This compound also has a pyrrolidine ring but lacks the sulfonic acid group, making it less versatile in certain applications.
Methanesulfonic acid: While it contains the sulfonic acid group, it lacks the pyrrolidine ring, limiting its use in peptide chemistry.
The unique combination of the pyrrolidine ring and the sulfonic acid group in 2-pyrrolidinemethanesulfonic acid makes it particularly valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
139644-71-6 |
|---|---|
Molekularformel |
C5H11NO3S |
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
pyrrolidin-2-ylmethanesulfonic acid |
InChI |
InChI=1S/C5H11NO3S/c7-10(8,9)4-5-2-1-3-6-5/h5-6H,1-4H2,(H,7,8,9) |
InChI-Schlüssel |
JYFHRLOWRFUNPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde](/img/structure/B8780944.png)










![2-Benzo[1,3]dioxol-5-YL-propionic acid methyl ester](/img/structure/B8781031.png)
![2,2'-[Oxybis(ethyleneoxy)]bisacetyl dichloride](/img/structure/B8781041.png)
